molecular formula C14H17NO4 B1418701 1-N-Cbz-pyrrolidine-3-acetic acid CAS No. 886362-65-8

1-N-Cbz-pyrrolidine-3-acetic acid

Cat. No. B1418701
M. Wt: 263.29 g/mol
InChI Key: IUYVTLSEDKQGQY-UHFFFAOYSA-N
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Description

“1-N-Cbz-pyrrolidine-3-acetic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “1-N-Cbz-pyrrolidine-3-acetic acid” is represented by the formula C14H17NO4 . This indicates that the molecule consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

One-Pot Amidation of N-Cbz Protected Amines

  • Scientific Field : Organic Chemistry
  • Application Summary : A facile one-pot synthesis of amides from N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
  • Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results or Outcomes : Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Kinetic Resolution in Asymmetric Synthesis of Substituted Pyrrolidines

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : Chiral substituted pyrrolidines are key elements in various biologically active molecules and are therefore valuable synthetic targets . One traditional method towards enantiomerically pure compounds is the application of kinetic resolution .
  • Methods of Application : The review surveys current kinetic resolution (KR) methodology used in the synthesis of substituted pyrrolidines, including enzymatic methods, cycloadditions, and reduction of ketones .
  • Results or Outcomes : They obtained a good yield of 87% with excellent enantioselectivity of 95% for N-Cbz protected pyrrolidine .

Pyrrolidine as a Versatile Scaffold in Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
  • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis of 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is a chemical compound that can be synthesized for various research purposes .
  • Methods of Application : The specific methods of synthesis would depend on the experimental conditions and the starting materials used .
  • Results or Outcomes : The product, 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester, can be used in further reactions or studies .

Pyrrolidine as a Scaffold in Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrrolidine is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for “1-N-Cbz-pyrrolidine-3-acetic acid”. The MSDS will provide comprehensive information about handling, storage, and disposal, as well as risks associated with exposure and measures to take in case of an accident .

properties

IUPAC Name

2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYVTLSEDKQGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660807
Record name {1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Cbz-pyrrolidine-3-acetic acid

CAS RN

886362-65-8
Record name 1-[(Phenylmethoxy)carbonyl]-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-65-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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